molecular formula C24H33N3O3 B4305981 6-azepan-1-yl-N-[2-(3,4-diethoxyphenyl)ethyl]nicotinamide

6-azepan-1-yl-N-[2-(3,4-diethoxyphenyl)ethyl]nicotinamide

Numéro de catalogue B4305981
Poids moléculaire: 411.5 g/mol
Clé InChI: DALJKEINQPYJBN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-azepan-1-yl-N-[2-(3,4-diethoxyphenyl)ethyl]nicotinamide, also known as AZD9291, is a small molecule drug that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).

Mécanisme D'action

6-azepan-1-yl-N-[2-(3,4-diethoxyphenyl)ethyl]nicotinamide selectively targets and inhibits the activity of the EGFR with the T790M mutation. This mutation is resistant to first-generation EGFR inhibitors, such as gefitinib and erlotinib. By inhibiting the activity of this mutated receptor, this compound induces tumor cell death and inhibits the growth and spread of NSCLC tumors.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with rapid absorption and elimination from the body. It has also been shown to have low toxicity and few side effects in clinical trials. In addition, this compound has been shown to have a high selectivity for the mutated EGFR receptor, which minimizes off-target effects.

Avantages Et Limitations Des Expériences En Laboratoire

6-azepan-1-yl-N-[2-(3,4-diethoxyphenyl)ethyl]nicotinamide has several advantages for lab experiments, including its high selectivity for the mutated EGFR receptor, its favorable pharmacokinetic profile, and its low toxicity. However, one limitation of this compound is its specificity for NSCLC tumors with the T790M mutation, which limits its potential use in other cancer types.

Orientations Futures

There are several future directions for the research and development of 6-azepan-1-yl-N-[2-(3,4-diethoxyphenyl)ethyl]nicotinamide. One direction is the investigation of combination therapies with other targeted therapies or immunotherapies to improve the efficacy of this compound in NSCLC patients. Another direction is the exploration of the use of this compound in other cancer types with similar EGFR mutations. Additionally, the development of new generations of EGFR inhibitors with improved selectivity and efficacy is another area of future research.
Conclusion
In conclusion, this compound is a promising small molecule drug for the treatment of NSCLC with the T790M mutation. Its selective inhibition of the mutated EGFR receptor leads to tumor cell death and has shown significant efficacy in clinical trials. While there are limitations to its specificity for NSCLC tumors with the T790M mutation, there are several future directions for research and development to improve its efficacy and expand its use in other cancer types.

Applications De Recherche Scientifique

6-azepan-1-yl-N-[2-(3,4-diethoxyphenyl)ethyl]nicotinamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to selectively inhibit the activity of the epidermal growth factor receptor (EGFR) with the T790M mutation, which is commonly found in NSCLC tumors. This selective inhibition leads to tumor cell death and has shown significant efficacy in patients with advanced NSCLC.

Propriétés

IUPAC Name

6-(azepan-1-yl)-N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O3/c1-3-29-21-11-9-19(17-22(21)30-4-2)13-14-25-24(28)20-10-12-23(26-18-20)27-15-7-5-6-8-16-27/h9-12,17-18H,3-8,13-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALJKEINQPYJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2=CN=C(C=C2)N3CCCCCC3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-azepan-1-yl-N-[2-(3,4-diethoxyphenyl)ethyl]nicotinamide
Reactant of Route 2
Reactant of Route 2
6-azepan-1-yl-N-[2-(3,4-diethoxyphenyl)ethyl]nicotinamide
Reactant of Route 3
Reactant of Route 3
6-azepan-1-yl-N-[2-(3,4-diethoxyphenyl)ethyl]nicotinamide
Reactant of Route 4
Reactant of Route 4
6-azepan-1-yl-N-[2-(3,4-diethoxyphenyl)ethyl]nicotinamide
Reactant of Route 5
Reactant of Route 5
6-azepan-1-yl-N-[2-(3,4-diethoxyphenyl)ethyl]nicotinamide
Reactant of Route 6
6-azepan-1-yl-N-[2-(3,4-diethoxyphenyl)ethyl]nicotinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.